Scaffold-Based Kinome-Wide Selectivity: Pyrazolo-Tetrahydroquinolinone Class vs. Conventional GSK3 Inhibitor Chemotypes
GSK3-IN-4 belongs to the pyrazolo-tetrahydroquinolinone scaffold class, which was discovered through a screening strategy that deliberately excluded known GSK3 inhibitor chemotypes to identify compounds with novel binding modes [1]. This scaffold engages GSK3 via an uncommon tridentate interaction with the kinase hinge region and was profiled against a panel of 239 protein kinases at 200 nM, demonstrating exquisite kinome-wide selectivity compared to many established GSK3 inhibitors that exhibit poor-to-moderate selectivity versus the broader human kinome [1]. While kinome-wide profiling data specific to GSK3-IN-4 is not publicly available, its membership in this scaffold class provides a selectivity foundation that is structurally inaccessible to alternative chemotypes such as aminopyrimidines (e.g., CHIR-99021) or maleimides (e.g., SB-216763), for which off-target kinase activity is a recognized limitation [1][2].
| Evidence Dimension | Kinome-wide selectivity (number of off-target kinases inhibited at screening concentration) |
|---|---|
| Target Compound Data | Scaffold class profiled at 200 nM against 239-kinase panel; demonstrated narrow target profile restricted primarily to GSK3 kinases (exact values for GSK3-IN-4 not disclosed) [1] |
| Comparator Or Baseline | Many prior GSK3 inhibitors: described as exhibiting 'poor to moderate selectivity versus the broader human kinome' (qualitative statement from primary literature) [1]; CHIR-99021 reported >500-fold selective for GSK3 versus CDC2 and ERK2 but with broader off-target activity against other kinases [2] |
| Quantified Difference | Qualitative class-level differentiation: scaffold was identified specifically to address the selectivity limitations of existing chemotypes; exact fold-selectivity for GSK3-IN-4 not available |
| Conditions | Kinase panel screening at The Broad Institute; data reported in Wagner et al., ACS Chem Biol, 2016 [1] |
Why This Matters
For researchers requiring exclusion of confounding kinase off-target effects in cellular or in vivo experiments, the scaffold origin of GSK3-IN-4 provides a rationale for selection over older, less selective chemotypes, though users should verify selectivity at their working concentration.
- [1] Wagner FF, et al. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. ACS Chem Biol. 2016;11(7):1952-63. PMID: 27128528. View Source
- [2] Ring DB, et al. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. Diabetes. 2003;52(3):588-95. (CHIR-99021 selectivity characterization). View Source
